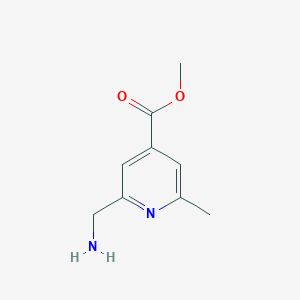
Methyl 2-(aminomethyl)-6-methylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-6-methylisonicotinate: is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl group, an aminomethyl group, and a methylisonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-6-methylisonicotinate can be achieved through several synthetic routes. One common method involves the reaction of 2-(aminomethyl)-6-methylisonicotinic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)-6-methylisonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Methyl 2-(aminomethyl)-6-methylisonicotinate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and in the development of new materials.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism by which Methyl 2-(aminomethyl)-6-methylisonicotinate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the methylisonicotinate moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-(aminomethyl)-isonicotinate
- Methyl 2-(aminomethyl)-4-methylisonicotinate
- Methyl 2-(aminomethyl)-5-methylisonicotinate
Comparison: Methyl 2-(aminomethyl)-6-methylisonicotinate is unique due to the specific positioning of the methyl group on the isonicotinate moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(9(12)13-2)4-8(5-10)11-6/h3-4H,5,10H2,1-2H3 |
InChI Key |
WDDNOBSUTQWNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















